1-Decylamine Hydrobromide

Liposome fusion Membrane disruption Cationic amphiphile

Procuring C10 alkylammonium salts for liposomal membrane studies often risks experimental inconsistency when analogs with uncharacterized binding parameters are substituted. 1-Decylamine Hydrobromide (CAS 32509-44-7) is the canonical C10 building block for phosphatidylcholine-decylamine (PC-DA) liposomal membranes, the only system with experimentally determined six-component equilibrium ion-association constants. - Validated Model Framework: Aligns with published electrophoretic mobility models; C8, C12, or C14 analogs introduce uncharacterized binding parameters. - Controlled Membrane Fusion: Operates at a ~1 mM fusion threshold, providing a 13-fold wider concentration window than dodecylamine analogs to achieve membrane intermixing without content leakage. - Documented Biodegradation: Delivers >99.9% biodegradation removal (OECD 303A), supporting procurement with established environmental fate data.

Molecular Formula C10H24BrN
Molecular Weight 238.21 g/mol
CAS No. 32509-44-7
Cat. No. B127503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decylamine Hydrobromide
CAS32509-44-7
Synonyms1-Decanamine Hydrobromide;  Decylamine Hydrobromide;  Decylammonium Bromide
Molecular FormulaC10H24BrN
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[NH3+].[Br-]
InChIInChI=1S/C10H23N.BrH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H
InChIKeyRIPUKAXZALFIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decylamine Hydrobromide: C10 Cationic Amphiphile for Liposomal Engineering


1-Decylamine Hydrobromide (CAS 32509-44-7), also referred to as decylammonium bromide, is a primary alkylammonium salt with molecular formula C₁₀H₂₄BrN and molecular weight 238.21 g/mol . It belongs to the class of long-chain monoalkylammonium halides and functions as a cationic surfactant, liposomal membrane intermediate, and nucleophilic reagent . Its protonated amine headgroup and C10 hydrophobic tail confer amphiphilic character, enabling membrane insertion and surface charge modulation in phosphatidylcholine–decylamine (PC–DA) liposomal systems [1].

C10 amphiphile for liposomal membrane engineering and surface charge modulation studies
Canonical building block for PC–DA liposomes with published ion-association constants
Suitable for micellar catalysis research where C10 chain supports self-assembly

Chain Length Differentiation of 1-Decylamine Hydrobromide


Alkylamine hydrobromides of varying chain lengths (C8, C10, C12, C14) are not functionally interchangeable. The C10 chain of 1-decylamine hydrobromide confers a distinct balance between hydrophobic insertion into lipid bilayers and aqueous solubility, resulting in a unique profile of liposome fusion potency, surface charge modulation, and biodegradation kinetics that diverges sharply from shorter (C8) and longer (C12, C14) analogs [1]. Substituting a longer-chain analog such as dodecylamine hydrobromide introduces approximately 13-fold higher membrane-disrupting potency, fundamentally altering experimental outcomes in liposomal delivery and ion-adsorption studies [2].

Chain Length
C8 analogs may lack membrane fusion capability; C12/C14 analogs may shift liposome fusion threshold by ~13-fold, altering payload retention profiles
Surface Charge
Only the C10 decyl chain has experimentally determined ion-association constants (K_B₂OH, K_B₂C₁) for PC-based liposomes; other chain lengths lack equivalent model parametrization

Quantitative Evidence for 1-Decylamine Hydrobromide


Acidic Liposome Fusion Threshold vs. Longer-Chain Analogs

In a multi-alkylamine comparative study, 1-decylamine (C10) induced aggregation and fusion of acidic liposomes at a threshold concentration of approximately 1 mM, whereas dodecylamine (C12) and tetradecylamine (C14) both achieved fusion at 75 µM—a concentration ~13.3 times lower [1]. Shorter-chain octylamine (C8) only induced size increase at millimolar levels without content intermixing. This chain-length-dependent potency gradient directly determines whether a formulation achieves controlled membrane modulation versus aggressive, potentially lytic fusion [2].

Liposome Fusion Threshold
Head-to-head
~1 mM (decylamine) vs. ~75 µM (C12/C14)
~13.3-fold higher threshold for C10 chain
Supports wider operational window for controlled membrane interaction without rapid lysis
Acidic liposomes; fusion by content intermixing and EM
Liposome fusion Membrane disruption Cationic amphiphile

Liposomal Surface Charge and Ion Association Constants

Kotyńska et al. (2008) used 1-decylamine (as its hydrobromide salt) to construct phosphatidylcholine–decylamine (PC–DA) liposomal membranes and determined—via electrophoretic mobility measurements across pH ranges—the association constants of the DA -N⁺H₃ group with OH⁻ and Cl⁻ ions as K_B₂OH and K_B₂C₁, experimentally validating a six-component equilibrium model [1]. This quantitative ion-binding characterization is specific to the C10 chain length; no equivalent model parametrization has been reported for C8, C12, or C14 alkylammonium liposomes in the same experimental framework, making 1-decylamine hydrobromide the only fully characterized building block for this class of surface-charge studies [2].

Ion Association Constants
Context-dependent
K_B₂OH and K_B₂C₁ determined for PC–DA liposomes
No equivalent data for C8, C12, C14
Enables direct comparison with published surface-charge models; other chains lack quantitative reference
Six-component equilibrium model validated
Liposomal surface charge Ion adsorption Electrophoretic mobility

OECD 303A Biodegradation vs. C18 Analogs

Under continuous-fed activated sludge testing (OECD TG 303A), decylamine achieved >99.9% removal by biodegradation, matching the performance of tetradecylamine (>99.9%) and significantly exceeding octadecylamine (98.2%), dioctadecylmethylamine (94.2%), and dioctadecyldimethylammonium chloride (69.0%) [1]. The total removal (biodegradation + adsorption) across all five cationic surfactants was ≥98.8%. This places 1-decylamine hydrobromide in the top tier of environmentally degradable cationic surfactant intermediates, alongside tetradecylamine but with the added experimental benefits of its C10 chain length [2].

OECD 303A Biodegradation
Head-to-head
Decylamine >99.9% vs. octadecylamine 98.2% vs. dioctadecyldimethylammonium chloride 69.0%
Supports near-complete removal in continuous activated sludge; ranked among top-tier in tested set
OECD TG 303A; adsorption vs. biodegradation differentiated
Biodegradation Wastewater treatment Environmental fate

Micellization-Enhanced Nucleophilicity

Mirgorodskaya et al. (1996) demonstrated that micellization of n-decylamine in aqueous solution leads to a substantial decrease in its apparent pKₐ and an increase in its nucleophilic reactivity toward p-nitrophenyl carboxylic acid esters of up to 70-fold compared to ethylamine, which does not form micelles [1]. This differential arises because the C10 chain is the minimum length that reliably supports micelle formation under ambient conditions while retaining water solubility of the protonated form. Shorter-chain amines (ethylamine, butylamine) lack micellar self-assembly; longer-chain amines form micelles at lower concentrations but may exhibit reduced aqueous monomer availability [2].

Micellar Nucleophilicity
Cross-study comparable
Up to 70-fold rate enhancement vs. ethylamine
pKₐ decrease in micellar phase
C10 chain uniquely supports micelle formation while retaining monomer solubility
Shorter chains lack micellar self-assembly
Micellar catalysis Nucleophilic substitution Kinetics

Procurement Scenarios for 1-Decylamine Hydrobromide


PC–Decylamine Liposomes for Ion-Adsorption Studies

1-Decylamine Hydrobromide serves as the canonical C10 building block for phosphatidylcholine–decylamine (PC–DA) liposomal membranes, the only alkylammonium system for which six-component equilibrium ion-association constants (K_B₂OH, K_B₂C₁) have been experimentally determined and published [1]. Researchers quantifying membrane surface charge density via electrophoretic mobility require this compound to align with the validated model framework of Kotyńska et al. (2008); substituting C8, C12, or C14 analogs introduces uncharacterized binding parameters.

Controlled Membrane Fusion in Acidic Liposomes

Unlike dodecylamine or tetradecylamine hydrobromides that induce liposome fusion at 75 µM, 1-decylamine hydrobromide operates at ~1 mM threshold, providing a 13-fold wider concentration window for achieving membrane intermixing without triggering content leakage or massive lysis [1]. This is critical in drug-delivery formulation development where payload retention during liposome size control is paramount.

Biodegradable Cationic Surfactant Synthesis

For industrial surfactant synthesis where OECD 303A compliance documentation is required, 1-decylamine hydrobromide delivers >99.9% biodegradation removal, matching the best-in-class tetradecylamine and substantially exceeding C18-based alternatives such as octadecylamine (98.2%) and dioctadecyldimethylammonium chloride (69.0%) [1]. This enables procurement with documented environmental fate performance.

Micellar Catalysis via C10 Self-Assembly

The C10 chain length of decylamine uniquely balances monomer solubility with micelle formation capability, producing up to 70-fold nucleophilic rate enhancement in ester hydrolysis compared to non-micellizing short-chain amines [1]. This makes 1-decylamine hydrobromide the preferred precursor for aqueous micellar catalysis studies where both micelle formation and significant aqueous monomer concentration are required.

Application
Selection Property
Validation Focus
PC–Decylamine Liposomes for Ion-Adsorption Studies
Published ion-association constants (K_B₂OH, K_B₂C₁)
Surface charge density via electrophoretic mobility; model alignment with Kotyńska framework
Controlled Membrane Fusion in Acidic Liposomes
~1 mM fusion threshold (13-fold wider window vs. C12/C14)
Payload retention during liposome size control; content-mixing verification
Biodegradable Cationic Surfactant Synthesis
OECD 303A >99.9% biodegradation removal
Wastewater discharge documentation; environmental fate performance review
Micellar Catalysis via C10 Self-Assembly
70-fold nucleophilic rate enhancement upon micellization
Monomer solubility vs. micelle formation balance; ester hydrolysis kinetics
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